(3R*,4R*)-4-cyclobutyl-3-methyl-1-(2-thienylcarbonyl)-4-piperidinol
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Overview
Description
Synthesis Analysis
Synthesis of compounds similar to "(3R*,4R*)-4-cyclobutyl-3-methyl-1-(2-thienylcarbonyl)-4-piperidinol" often involves multicomponent reactions, cyclization processes, and the use of specific catalysts to achieve the desired stereochemistry and functionalization. For instance, research has detailed the synthesis of piperidine derivatives through carbonyl ene and Prins cyclizations, which may offer insights into potential synthetic routes for the target compound (Williams, Bahia, & Snaith, 2002). Additionally, regioselective cyclization catalyzed by Rh-BIPHEPHOS complexes has been shown to yield functionalized piperidines, suggesting a method for introducing specific substituents into the piperidine ring (Ojima, Iula, & Tzamarioudaki, 1998).
Molecular Structure Analysis
Studies on related compounds have utilized techniques like X-ray diffraction to determine the absolute configurations and molecular geometries, revealing how substituents like cyclobutyl and thienyl groups influence the overall structure. For example, the molecular and crystal structure of compounds containing piperidine rings have been elucidated, showing how hydrogen bonding and C-H…π interactions stabilize the crystal structure (Khan et al., 2013).
Chemical Reactions and Properties
The reactivity of compounds structurally similar to the target molecule often involves interactions with various reagents and catalysts, leading to a range of chemical transformations. For instance, cyclohydrocarbonylation reactions catalyzed by Rh complexes have been utilized to introduce functional groups into piperidine rings, providing a pathway for further derivatization (Ojima, Iula, & Tzamarioudaki, 1998).
Physical Properties Analysis
The physical properties of compounds with similar structures can be influenced by their molecular geometry, substituents, and intermolecular interactions. Research into the crystal structures and spectroscopic properties of related molecules has provided insights into their physical characteristics, such as melting points, solubility, and crystallinity (Aydinli, Sayil, & Ibiş, 2010).
Chemical Properties Analysis
The chemical behavior of structurally similar compounds is determined by their functional groups and molecular framework. Studies on the synthesis and reactivity of piperidine derivatives, for instance, have highlighted the effects of substituents on their chemical properties, including acidity, basicity, and susceptibility to oxidation and reduction (Khan, Parvin, & Choudhury, 2008).
properties
IUPAC Name |
[(3R,4R)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-11-10-16(14(17)13-6-3-9-19-13)8-7-15(11,18)12-4-2-5-12/h3,6,9,11-12,18H,2,4-5,7-8,10H2,1H3/t11-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFXYCCBZOEKSP-ABAIWWIYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCC2)O)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCC2)O)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-4-cyclobutyl-3-methyl-1-(2-thienylcarbonyl)-4-piperidinol |
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